molecular formula C9H14BN B1590037 4-(Diethylboranyl)pyridine CAS No. 93830-58-1

4-(Diethylboranyl)pyridine

Cat. No. B1590037
Key on ui cas rn: 93830-58-1
M. Wt: 147.03 g/mol
InChI Key: LRLPMKLRAJIMNA-UHFFFAOYSA-N
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Patent
US05502065

Procedure details

4-Bromopyridine was reacted with n-butyllithium and then with diethylmethoxyborane using a procedure similar to that in Preparation 49. This gave the title compound, which was used without characterisation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C([Li])CCC.[CH2:13]([B:15]([CH2:18][CH3:19])OC)[CH3:14]>>[CH2:13]([B:15]([CH2:18][CH3:19])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)B(OC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)B(C1=CC=NC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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